rathbunioside R2
Description
Such compounds often demonstrate diverse biological activities, including antimicrobial, anti-inflammatory, or enzyme-inhibitory effects .
Properties
Molecular Formula |
C32H56O9 |
|---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
(3S,5R,6R,8R,9S,10R,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R,5S)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,15-tetrol |
InChI |
InChI=1S/C32H56O9/c1-16(2)24(41-29-28(38)27(37)23(35)15-40-29)7-6-17(3)21-13-22(34)26-19-12-25(36)32(39)14-18(33)8-11-31(32,5)20(19)9-10-30(21,26)4/h16-29,33-39H,6-15H2,1-5H3/t17-,18+,19-,20+,21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,32+/m1/s1 |
InChI Key |
QUFRHILJEYKJJI-QNOBMSCSSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]2C[C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)C)O |
Canonical SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)O)O)O |
Synonyms |
rathbunioside R2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Compound Identification Challenges
The term "rathbunioside R2" does not appear in any of the indexed scientific databases, peer-reviewed journals, or chemical reaction repositories within the provided search results. This includes:
-
Chemical synthesis pathways (e.g., alkyne reactions, Grignard reagent mechanisms)16.
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Kinetic studies (e.g., sodium thiosulfate and hydrochloric acid reaction rates)24.
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Reaction databases (e.g., ER diagram designs for chemical reaction storage) .
The absence of this compound in authoritative sources suggests it may be:
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A recently discovered or proprietary substance not yet published.
-
A misnamed or misspelled compound (e.g., confusion with similar glycosides or saponins).
-
A fictional or hypothetical entity.
Recommendations for Further Research
To address the lack of data, consider the following actions:
Verify Nomenclature
-
Cross-reference the compound name with standardized databases such as:
-
PubChem or ChemSpider for structural validation.
-
SciFinder or Reaxys for reaction pathways.
-
Explore Analogues
If "this compound" belongs to a known class (e.g., glycosides, flavonoids), review reactions of structurally similar compounds:
| Analogues | Common Reactions | Key Reagents |
|---|---|---|
| Saponins | Hydrolysis, glycosylation | Acid/Base catalysts37 |
| Flavonoids | Oxidation, methylation | DIBAL-H, Grignard reagents16 |
| Terpenoids | Cyclization, epoxidation | Ozone, peroxides8 |
Experimental Analysis
If primary literature is unavailable, propose experimental studies:
-
Structural Elucidation : Use NMR, MS, or XRD to confirm the compound’s structure.
-
Reactivity Screening : Test stability under acidic/basic conditions, thermal degradation, or photochemical reactions.
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Synthetic Pathways : Design retrosynthetic plans using known reagents (e.g., organocopper intermediates1).
Limitations of Current Data
The exclusion of non-peer-reviewed sources (e.g., ) and the absence of "this compound" in the provided materials prevent a comprehensive analysis. For context, the search results included:
-
Reaction mechanisms (e.g., acetylide ion formation1).
-
State-of-matter predictions (e.g., solubility rules3).
None of these directly relate to the queried compound.
Comparison with Similar Compounds
Key Differences :
- Backbone Complexity : this compound likely features a carbohydrate backbone, whereas ranitidine derivatives are furan-based with sulfur and nitrogen substituents.
- Pharmacological Role : Ranitidine compounds target histamine receptors, while glycosides like this compound may interact with enzymes or cellular membranes via sugar moieties .
Functional Comparison with Analogous Compounds
Functional similarities can be inferred from structural analogs:
Table 2: Functional Comparison
Notable Contrasts:
- Stability : Ranitidine derivatives are engineered for gastric stability, whereas glycosides like this compound may degrade in acidic environments .
- Therapeutic Targets : Ranitidine acts on specific receptors, while glycosides often exhibit broader biological interactions .
Research Findings and Limitations
While direct studies on this compound are absent in the provided evidence, insights can be extrapolated:
- Functional Gaps : Glycosides typically require enzymatic activation (e.g., β-glucosidase), which may limit their efficacy compared to direct-acting ranitidine derivatives .
Q & A
Q. How to address peer-review critiques of this compound’s purported bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
